3-Methoxybenzylmagnesium bromide

描述

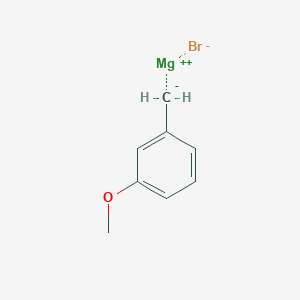

3-Methoxybenzylmagnesium bromide is a Grignard reagent widely used in organic synthesis for forming carbon-carbon bonds. Structurally, it consists of a benzyl group (C₆H₅CH₂–) substituted with a methoxy (–OCH₃) group at the meta position (3-position) and coordinated to magnesium bromide. This reagent is typically prepared by reacting 3-methoxybenzyl bromide with magnesium metal in anhydrous tetrahydrofuran (THF), yielding a solution with a concentration of 0.25 M in THF .

属性

CAS 编号 |

108817-38-5 |

|---|---|

分子式 |

C8H9BrMgO |

分子量 |

225.37 g/mol |

IUPAC 名称 |

magnesium;1-methanidyl-3-methoxybenzene;bromide |

InChI |

InChI=1S/C8H9O.BrH.Mg/c1-7-4-3-5-8(6-7)9-2;;/h3-6H,1H2,2H3;1H;/q-1;;+2/p-1 |

InChI 键 |

ZXYBFPHNTBHOCD-UHFFFAOYSA-M |

规范 SMILES |

COC1=CC=CC(=C1)[CH2-].[Mg+2].[Br-] |

产品来源 |

United States |

相似化合物的比较

Benzylmagnesium Bromide (C₆H₅CH₂MgBr)

- Reactivity and Yield :

In a direct alkylation reaction, 3-methoxybenzylmagnesium bromide achieved a 95% yield, whereas benzylmagnesium bromide (unsubstituted) provided only 60% under identical conditions . The electron-donating methoxy group enhances nucleophilicity and stabilizes intermediates, improving reactivity. - Electronic Effects :

The methoxy substituent activates the benzyl group via resonance (+R effect), making this compound more reactive toward electrophiles compared to the unsubstituted benzyl variant.

4-Methoxybenzylmagnesium Bromide

- Substituent Position :

The para-substituted methoxy group (4-position) exerts a stronger +R effect than the meta-substituted variant due to better resonance stabilization. However, steric hindrance in the para position may reduce accessibility in certain reactions.

3-Methoxyphenylmagnesium Bromide (C₆H₄(OCH₃)-3-MgBr)

- Structural Difference :

Unlike the benzyl variant, this reagent features a phenyl group directly bonded to magnesium, lacking the CH₂ spacer. This reduces steric bulk but may limit applications requiring flexible alkyl chains. - Reactivity :

The absence of a benzyl CH₂ group diminishes its utility in alkylation reactions but enhances compatibility with aromatic electrophiles.

Halogen-Substituted Analogues (e.g., 3-Chlorobenzylmagnesium Bromide)

- Electronic Effects :

Chlorine, an electron-withdrawing (–I) group, reduces nucleophilicity compared to methoxy-substituted reagents. This results in lower yields in reactions requiring strong nucleophiles, such as ketone alkylation .

Data Tables

Table 1: Physical and Chemical Properties

*CAS for chloride variant; bromide variant structurally analogous.

Table 2: Reaction Yield Comparison

| Substrate | Grignard Reagent | Yield (%) | Conditions |

|---|---|---|---|

| General alkylation target | This compound | 95 | THF, 0.25 M, 25°C |

| General alkylation target | Benzylmagnesium bromide | 60 | THF, 2.0 M, 25°C |

Research Findings and Mechanistic Insights

- Steric and Electronic Effects :

The meta-methoxy group in this compound balances electronic activation (+R effect) and steric accessibility, making it superior to para-substituted or halogenated analogues in reactions requiring moderate nucleophilicity . - Stability : Solutions in THF are stable under inert atmospheres but degrade rapidly upon exposure to moisture or oxygen, necessitating strict anhydrous handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。